Temiverine hydrochloride can be synthesized through several methods, which typically involve multi-step organic reactions. The synthesis often starts with the preparation of intermediates that undergo various transformations, including amination and alkylation processes.
The synthetic pathway includes:
The molecular formula of Temiverine hydrochloride is . Its structure includes:
The InChIKey for Temiverine hydrochloride is provided in chemical databases, which allows for easy identification and retrieval of its structural information .
Temiverine hydrochloride participates in various chemical reactions typical for small organic molecules. Key reactions include:
These reactions are often optimized to minimize by-products and maximize yield, ensuring that the final product meets regulatory standards for pharmaceutical use .
The mechanism of action of Temiverine hydrochloride primarily involves antagonism at the M3 muscarinic acetylcholine receptors. This interaction leads to:
This dual mechanism allows for effective management of urinary urgency and frequency, making it a valuable therapeutic agent in urology .
Temiverine hydrochloride exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize these properties and confirm the identity of synthesized batches .
Temiverine hydrochloride has significant applications in scientific research and clinical settings:
Mebeverine hydrochloride, first synthesized in the 1960s as a second-generation papaverine analog, was developed concurrently with verapamil. It received initial registration in 1965 and has since been marketed globally under brands such as Duspatalin (Duphar) and Colofac [1] [5]. Pharmacologically, it is classified as an antispasmodic with musculotropic activity, acting directly on gastrointestinal smooth muscle without systemic anticholinergic effects. Unlike first-generation anticholinergics, mebeverine exerts selective spasmolytic effects on the gut while minimizing adverse reactions like dry mouth or tachycardia [1] [6]. Its mechanism involves multiple pathways: calcium channel modulation, local anesthetic effects on smooth muscle, and potential muscarinic receptor interactions. These actions normalize intestinal motility—reducing hypermotility in diarrhea-predominant irritable bowel syndrome (IBS-D) while alleviating spasms in constipation-predominant cases [1] [3].
Table 1: Key Historical Milestones
Year | Event | Reference |
---|---|---|
1962 | Initial synthesis and patent filing | [5] |
1965 | First commercial registration | [1] [10] |
1990 | Development of colon-targeted formulations | [4] |
2022 | Systematic review confirming IBS efficacy | [1] |
Mebeverine hydrochloride is chemically designated as 4-(Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate hydrochloride. Its molecular formula is C₂₅H₃₅NO₅·HCl, with a molar mass of 466.01 g/mol [5] [7] [9]. The compound features a racemic mixture of enantiomers, with studies indicating differing pharmacokinetic profiles for each isomer in preclinical models [1]. Structurally, it combines:
The hydrochloride salt forms white crystals melting at 105–107°C (German patent) or 129–131°C (Belgian patent), soluble in dimethyl sulfoxide (≥155 mg/mL) but insoluble in aqueous solutions at physiological pH [5] [7] [9]. The ester linkage renders it susceptible to hydrolysis by esterases, forming primary metabolites including veratric acid and mebeverine alcohol [1].
Table 2: Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 2753-45-9 |
PubChem CID | 17683 |
Molecular Weight | 466.01 g/mol |
Chirality | Racemic mixture |
LogP | 5.4 (indicating high lipophilicity) |
ATC Code | A03AA04 |
Mebeverine hydrochloride is unavailable in the United States but is approved in >70 countries as a prescription or pharmacy-only medication [1] [8]. Regulatory classifications include:
Notably, the US FDA has not approved mebeverine, leading to the use of alternative antispasmodics like dicyclomine or hyoscyamine for IBS [8]. Globally, it is marketed under 80+ brand names, including Duspatalin (Abbott), Mebeverin (Teva), and Colospa (Sun Pharma) [1] [8]. Recent innovations include controlled-release (CR) pellets (200 mg) and enteric-coated tablets targeting the colon, which reduce dosing frequency from thrice to twice daily [3] [4]. Patent EP0393747A2 describes multi-particulate formulations designed for ileo-colonic delivery, enhancing site-specific action [4].
Table 3: Select Global Brand Names
Region | Brand Examples |
---|---|
United Kingdom | Colofac, Fybogel Mebeverine |
Europe | Duspatalin, Spasmotalin |
Asia | Colospa (India), Dobecon (China) |
South America | Duspamen (Brazil) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7